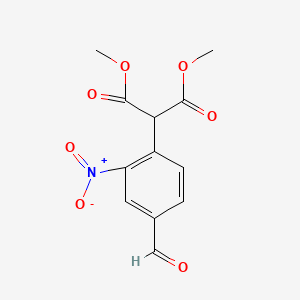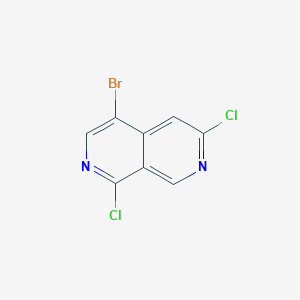
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione is a chemical compound that belongs to the class of diketones It is characterized by the presence of two pyridine rings substituted with methyl groups at the 6th position, connected by a propane-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione typically involves the condensation of 6-methyl-2-pyridinecarboxaldehyde with acetylacetone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the diketone moiety to diols or other reduced forms.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Diols or other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione has several scientific research applications:
Coordination Chemistry:
Catalysis: Metal complexes of this compound are investigated for their catalytic activity in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound and its derivatives are explored for their potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research is conducted to explore the biological activity of the compound and its metal complexes, including potential antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione largely depends on its role as a ligand in metal complexes. The compound coordinates with metal ions through the nitrogen atoms of the pyridine rings and the oxygen atoms of the diketone moiety. This coordination can alter the electronic properties of the metal center, enhancing its reactivity in catalytic processes. The molecular targets and pathways involved vary depending on the specific metal complex and the reaction being catalyzed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis-(2-pyridyl)-propane-1,3-dione: Similar structure but without the methyl groups on the pyridine rings.
1,3-Bis-(4-methyl-pyridin-2-yl)-propane-1,3-dione: Methyl groups are positioned at the 4th position of the pyridine rings.
1,3-Bis-(6-chloro-pyridin-2-yl)-propane-1,3-dione: Chlorine atoms replace the methyl groups on the pyridine rings.
Uniqueness
1,3-Bis-(6-methyl-pyridin-2-yl)-propane-1,3-dione is unique due to the presence of methyl groups at the 6th position of the pyridine rings. This structural feature can influence the electronic properties and steric effects, potentially enhancing its reactivity and selectivity in various chemical reactions and catalytic processes.
Eigenschaften
IUPAC Name |
1,3-bis(6-methylpyridin-2-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10-5-3-7-12(16-10)14(18)9-15(19)13-8-4-6-11(2)17-13/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJPUZRPDMJYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)CC(=O)C2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl furo[2,3-b]pyridine-6-carboxylate](/img/structure/B8096735.png)
![7-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B8096751.png)
![2-[1-(N-Boc-Amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B8096760.png)



![Methyl 4-[(R)-3-pyrrolidinyloxy]benzoate HCl](/img/structure/B8096798.png)

![(4-Bromo-benzo[d]isoxazol-3-yl)-acetic acid](/img/structure/B8096809.png)
